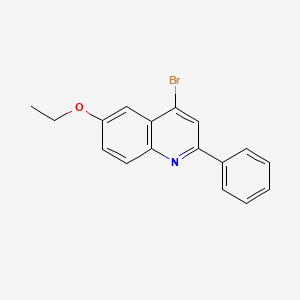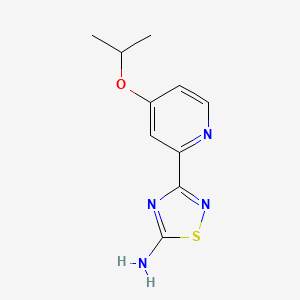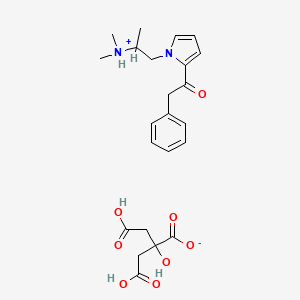
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, two tert-butoxycarbonyl (BOC) protected amino groups, and a methoxy group at the 3rd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of the bromine atom at the 5th position of the pyridine ring.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (BOC) groups to prevent unwanted reactions during subsequent steps.
Methoxylation: Introduction of the methoxy group at the 3rd position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The BOC groups can be removed under acidic conditions to reveal the free amino groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA) are commonly used for BOC deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Deprotected Amines: Removal of BOC groups yields the free amino derivatives.
Oxidized/Reduced Products: Depending on the reaction, oxidized or reduced forms of the compound can be obtained.
Aplicaciones Científicas De Investigación
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the protected amino groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(tert-butoxycarbonyl)amino-3-methoxypyridine: Lacks one BOC-protected amino group.
5-Bromo-2-amino-3-methoxypyridine: Lacks both BOC-protected amino groups.
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)pyridine: Lacks the methoxy group.
Uniqueness
5-Bromo-2-(bis(tert-butoxycarbonyl)amino)-3-methoxypyridine is unique due to the combination of the bromine atom, two BOC-protected amino groups, and the methoxy group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1111638-72-2 |
|---|---|
Fórmula molecular |
C16H23BrN2O5 |
Peso molecular |
403.27 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-3-methoxypyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O5/c1-15(2,3)23-13(20)19(14(21)24-16(4,5)6)12-11(22-7)8-10(17)9-18-12/h8-9H,1-7H3 |
Clave InChI |
ORUZIZBNCZEGMY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Br)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


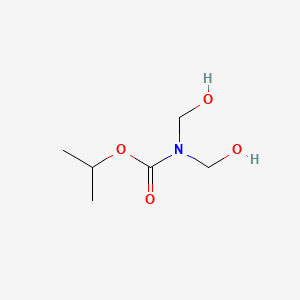
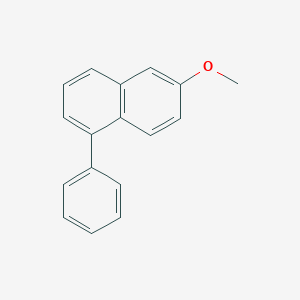
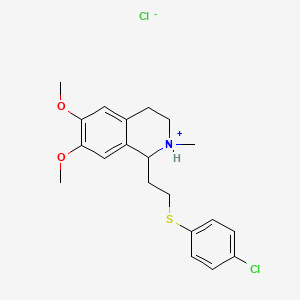
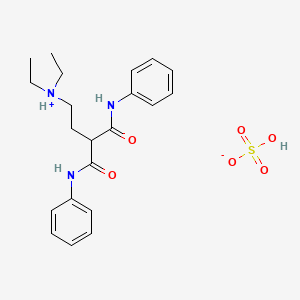


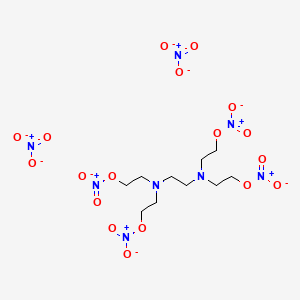
![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)

